molecular formula C16H12O4 B8640629 4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on CAS No. 870653-35-3

4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on

Cat. No. B8640629
CAS RN: 870653-35-3
M. Wt: 268.26 g/mol
InChI Key: BEOYXUBGQDEHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

870653-35-3

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

4-pent-4-ynoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H12O4/c1-2-3-4-8-19-16-11-5-6-15(17)20-14(11)10-13-12(16)7-9-18-13/h1,5-7,9-10H,3-4,8H2

InChI Key

BEOYXUBGQDEHIY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (2.473 mmol) of 5-hydroxypsoralen and 405.85 mg (3.957 mmol) of 5-chloro-1-pentyne were refluxed in 30 ml of acetonitrile in the presence of an excess of anhydrous potassium carbonate (2.0 gm) and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled, diluted with water and acidified with concentrated hydrochloric acid to pH 1. The aqueous phase was extracted with dichloromethane. The dichloromethane phase was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane phase was washed with acidic water and then with water to pH˜6-7. The organic phase was then dried over anhydrous sodium sulphate and concentrated to dryness. The residue was dissolved in methanol, decolorized with charcoal and re-crystallized from methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
405.85 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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